

A Technical Guide to the Chirality and Stereochemistry of (+)-cis-Carveol

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Compound of Interest

Compound Name: (+)-cis-Carveol

Cat. No.: B1210335

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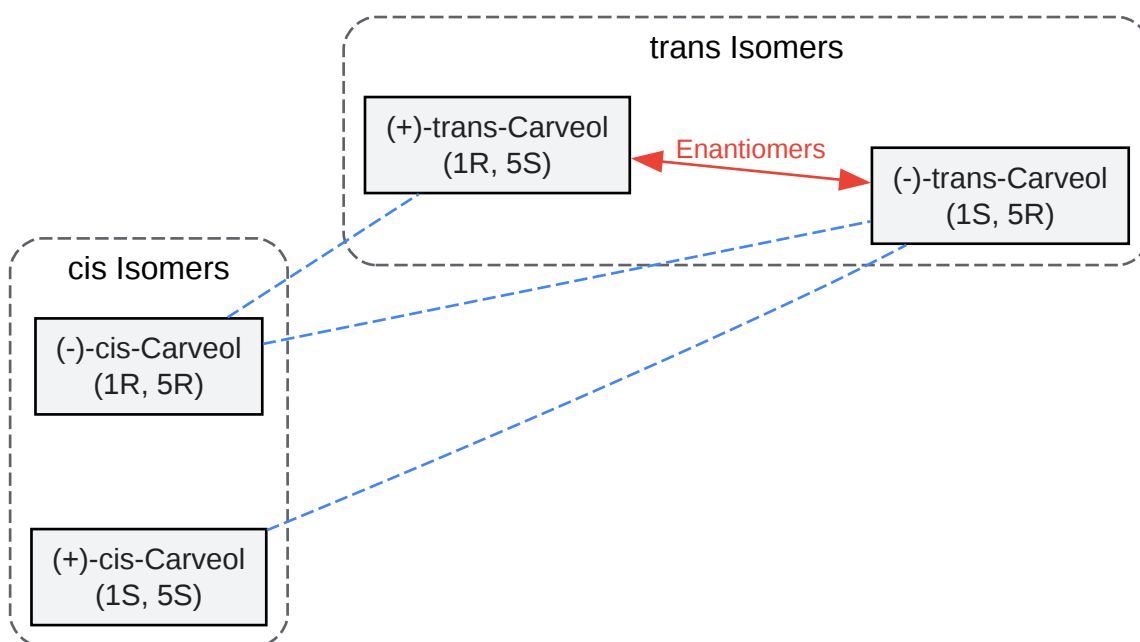
For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the stereochemical properties of **(+)-cis-carveol**, a naturally occurring monoterpene. Its focus is on the structural nuances, analytical methodologies, and synthetic pathways relevant to research and development. All quantitative data is presented in tabular format for clarity, and key experimental workflows are visualized using logical diagrams.

Molecular Structure and Stereoisomerism

Carveol is a monocyclic monoterpene alcohol with the chemical formula $C_{10}H_{16}O$.^[1] Its structure contains two stereocenters at the C1 and C5 positions of the cyclohexene ring, giving rise to four possible stereoisomers. These isomers are grouped into two pairs of enantiomers (cis and trans) which are diastereomeric to each other.

(+)-cis-Carveol is specifically the (1S,5S)-stereoisomer.^[1] Its enantiomer, (-)-cis-carveol, possesses the (1R,5R) configuration.^[2] The relationship between the four stereoisomers of carveol is critical for understanding their distinct biological activities and sensory properties.



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Stereochemical relationships between the four isomers of carveol.

Physicochemical and Spectroscopic Data

The physical and spectral properties of **(+)-cis-carveol** are essential for its identification and characterization. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of **(+)-cis-Carveol**

Property	Value
IUPAC Name	(1S,5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ol[1]
Molecular Formula	C ₁₀ H ₁₆ O
Molecular Weight	152.23 g/mol [1]
Boiling Point	87-88 °C at 5.5 mmHg[3]
Specific Optical Rotation	[α] _D +30.4° (c=2 in Methanol)[3]

Table 2: Representative Spectroscopic Data for cis-Carveol

Technique	Data (Solvent: CDCl ₃)
Mass Spectrometry (EI-MS)	Major Fragments (m/z): 84, 109, 134 ^[1]
¹³ C Nuclear Magnetic Resonance (NMR)	Representative Chemical Shifts (δ, ppm): 149.2 (C8), 134.4 (C2), 121.3 (C6), 109.1 (C9), 67.0 (C1), 41.5 (C5), 34.4 (C4), 31.0 (C3), 20.9 (C10), 20.7 (C7)

Note: NMR data is representative for the cis-carveol structure. Spectra can be accessed via the SpectraBase database.^[4]

Experimental Protocols

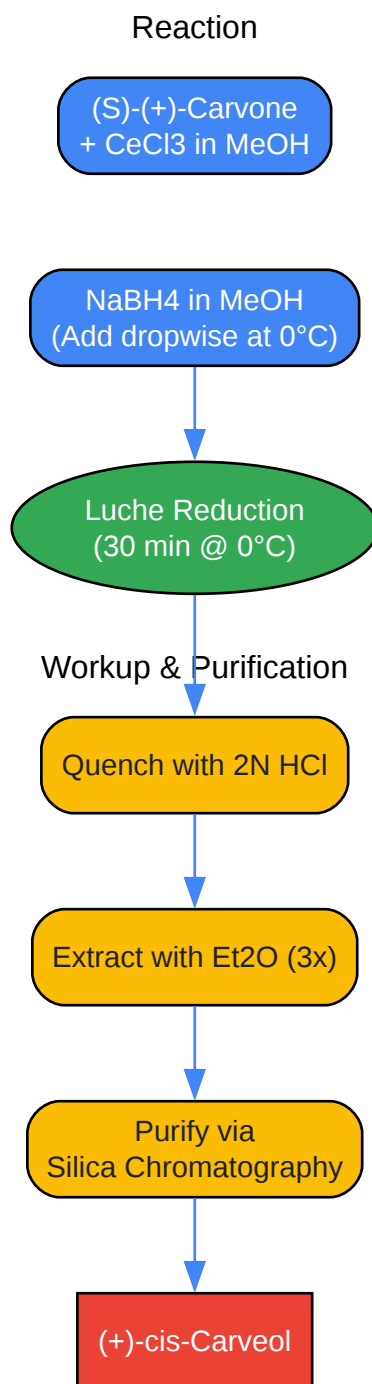
Synthesis of (+)-cis-Carveol via Luche Reduction

A highly stereoselective method for synthesizing **(+)-cis-carveol** is the Luche reduction of (S)-(+)-carvone. This reaction utilizes sodium borohydride in the presence of a lanthanide salt, typically cerium(III) chloride, to achieve a 1,2-reduction of the α,β-unsaturated ketone, favoring the formation of the allylic alcohol.

Methodology:

- **Preparation:** (S)-(+)-Carvone (1.0 eq) and Cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 0.25 eq) are dissolved in methanol (MeOH) in a reaction flask. The solution is cooled to 0 °C in an ice bath.
- **Reagent Addition:** Sodium borohydride (NaBH₄, 1.0 eq) is dissolved separately in methanol and added dropwise to the cooled carvone solution over a period of 5-10 minutes.
- **Reaction:** The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (5:1) eluent. The reaction typically reaches completion within 30 minutes.
- **Workup:** Upon completion, the reaction is quenched by the addition of 2N hydrochloric acid (HCl). The aqueous mixture is then extracted three times with diethyl ether (Et₂O).

- Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure **(+)-cis-carveol**.^[4]



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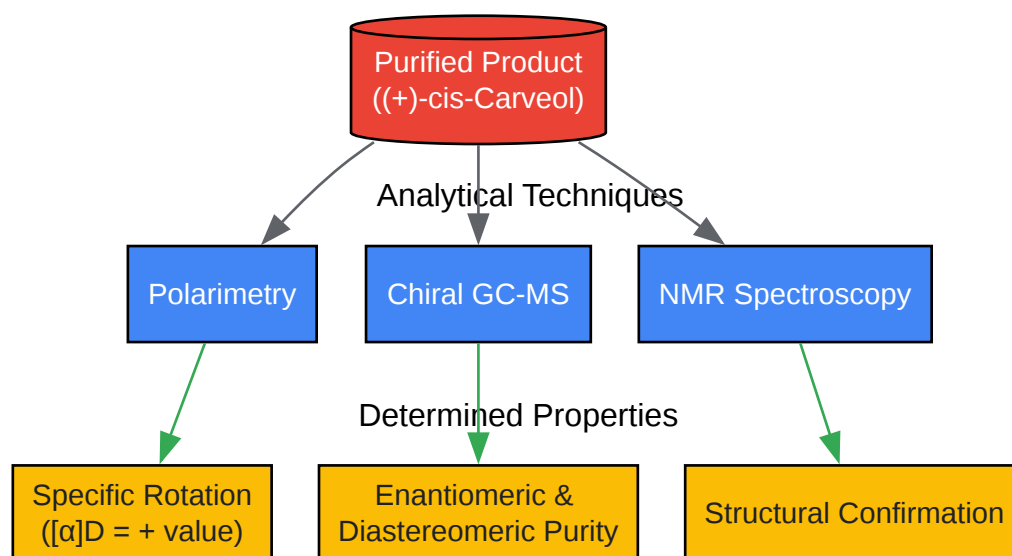
Workflow for the synthesis and purification of **(+)-cis-carveol**.

Stereochemical Analysis

Confirming the stereochemical identity and purity of **(+)-cis-carveol** requires specific analytical techniques.

Methodologies:

- Polarimetry:
 - Protocol: A solution of the purified compound is prepared at a known concentration (e.g., 2 g/100 mL in methanol). The optical rotation is measured using a polarimeter at the sodium D-line (589 nm).
 - Purpose: To determine the specific rotation $[\alpha]_D$, which confirms the enantiomeric identity and provides an initial assessment of enantiomeric excess. A positive value is expected for **(+)-cis-carveol**.^[3]
- Chiral Gas Chromatography (GC):
 - Protocol: The sample is analyzed on a GC system equipped with a chiral stationary phase column (e.g., a cyclodextrin-based column like β -DEX or HP-chiral-20B). An appropriate temperature program is used to separate the stereoisomers. For example, an oven program could be: 40°C for 5 min, then ramp at 1°C/min to 130°C, then at 2°C/min to 200°C.
 - Purpose: To separate and quantify all four stereoisomers of carveol, allowing for precise determination of both enantiomeric excess (ee) and diastereomeric excess (de).



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Logical workflow for the stereochemical analysis of **(+)-cis-carveol**.

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